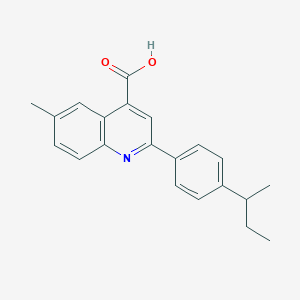

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

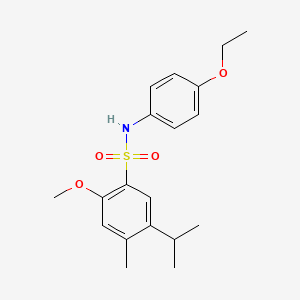

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide, also known as SCH23390, is a highly selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine receptors in various physiological and behavioral processes.

Aplicaciones Científicas De Investigación

Molecular Structure and Hydrogen Bonding

Research on derivatives of methanesulfonamides, such as N-(2,3-Dichlorophenyl)methanesulfonamide, has revealed detailed insights into their molecular structure and hydrogen bonding capabilities. These compounds exhibit specific conformations of the N—H bond in relation to ortho- and meta-substituents, affecting their biological activity and interaction with receptor molecules. The geometry and torsion angles within these molecules are comparable to other methanesulfonanilides, except for minor variances. This information suggests potential for designing molecules with tailored biological activities by manipulating these structural features (B. Gowda, S. Foro, H. Fuess, 2007).

Synthetic Approaches and Chemical Reactivity

Research into the synthesis and reactivity of phenylmethanesulfonamide derivatives has provided methods for creating highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating the high reactivity of these products in various alkylation reactions. This underscores the versatility of methanesulfonamide derivatives in synthetic chemistry for producing compounds with potential pharmacological properties (Yu. A. Aizina, G. Levkovskaya, I. Rozentsveig, 2012).

Microbial Metabolism

Methanesulfonic acid and its derivatives have been studied for their role in the biogeochemical cycling of sulfur, highlighting the use of methanesulfonate by diverse aerobic bacteria as a sulfur source. This research indicates the environmental and ecological significance of methanesulfonamide derivatives, contributing to our understanding of microbial metabolism and the global sulfur cycle (D. Kelly, J. Murrell, 1999).

Chemoselective N-Acylation

Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have developed these compounds as N-acylation reagents with good chemoselectivity. This research highlights the potential of methanesulfonamide derivatives in facilitating specific chemical transformations, which is crucial for the synthesis of complex organic molecules (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-20(2)17-9-5-14(6-10-17)11-12-19-23(21,22)13-15-3-7-16(18)8-4-15/h3-10,19H,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKFRYUHVKCYPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)

![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)

![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)

![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)